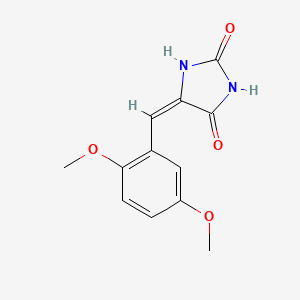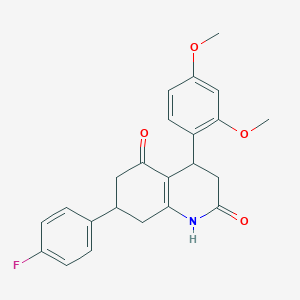
N,N'-(2,4,6-trimethyl-1,3-phenylene)di(1-naphthamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of polymers derived from naphthalene and phenylene units, similar to N,N'-(2,4,6-trimethyl-1,3-phenylene)di(1-naphthamide), involves complex chemical reactions, including polycondensation processes. For instance, new poly(amide-imide)s were synthesized through direct polycondensation of diimide-diacids with various aromatic diamines, using triphenyl phosphite and pyridine as condensing agents in specific solvents like N-methyl-2-pyrrolidone (NMP) in the presence of calcium chloride (Yang & Chen, 1993). This method showcases the intricate steps involved in creating polymers with desired properties, such as solubility in polar solvents and the ability to form transparent and tough films.
Molecular Structure Analysis
The molecular structure of compounds related to N,N'-(2,4,6-trimethyl-1,3-phenylene)di(1-naphthamide) is crucial in determining their physical and chemical properties. Studies on related compounds reveal that the arrangement of molecules, including π-π interactions and crystallinity, significantly affects their characteristics. For example, the analysis of pi-complexation of naphthalene and biphenyl to trimeric perfluoro-ortho-phenylene mercury indicated the formation of extended binary stacks with unusual luminescent properties, highlighting the impact of molecular arrangement on photoluminescence (Haneline, Tsunoda, & Gabbaï, 2002).
Wissenschaftliche Forschungsanwendungen
Chiral Polymer Synthesis
Research on chiral polyurethanes, for example, has shown that certain compounds can lead to π-stacked helical polymer structures. This finding is significant for the synthesis of materials with unique optical properties due to their chiral nature. The ability of these materials to form stiff, π-stacked helical conformations stable across various temperatures highlights their potential in materials science, especially in creating polymers with predetermined physical and chemical properties (Gudeangadi et al., 2015).
Semiconducting Polymers
The development of semiconducting polymers based on naphthodithiophene diimide structures illustrates the role of specific diimide compounds in creating materials for electronic applications. These polymers show promising electron transport properties, essential for their use in field-effect transistors (FETs). The manipulation of HOMO and LUMO energy levels through the introduction of various comonomer units further demonstrates the capacity to tailor electronic properties for specific applications (Nakano et al., 2015).
Highly Branched Polyolefins
Studies on α-diimine Ni(II) complexes reveal their effectiveness in producing highly branched amorphous polyethylene. This research underscores the potential of certain diimide compounds in facilitating the polymerization of ethylene to create polymers with unique branching characteristics, which can significantly affect their physical properties and industrial applicability (Wang et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2,4,6-trimethyl-3-(naphthalene-1-carbonylamino)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O2/c1-19-18-20(2)29(33-31(35)27-17-9-13-23-11-5-7-15-25(23)27)21(3)28(19)32-30(34)26-16-8-12-22-10-4-6-14-24(22)26/h4-18H,1-3H3,(H,32,34)(H,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJWNTSSMIMELT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)C2=CC=CC3=CC=CC=C32)C)NC(=O)C4=CC=CC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,4,6-trimethyl-3-(naphthalene-1-carbonylamino)phenyl]naphthalene-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-fluoro-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5560559.png)
![2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5560572.png)

![{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5560588.png)
![10-[(4-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine](/img/structure/B5560595.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5560596.png)
![8-[2-(2-naphthyloxy)propanoyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5560603.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5560626.png)
![N-[2-(4-fluorophenyl)ethyl]-2-(6-hydroxy-1,4-oxazepan-4-yl)acetamide](/img/structure/B5560633.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]indoline](/img/structure/B5560647.png)

![2-methyl-4-[3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5560651.png)
![(3R*,4S*)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5560660.png)